molecular formula C22H24BrN2O3S+ B12065833 3-Methyloxazinane Arbidol

3-Methyloxazinane Arbidol

Cat. No.: B12065833
M. Wt: 476.4 g/mol
InChI Key: GWTIGLLUEDOJLB-UHFFFAOYSA-N
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Description

3-Methyloxazinane Arbidol (CAS Number: 131707-23-8) is an antiviral drug developed by the former Soviet Union’s pharmaceutical research center. It primarily targets influenza viruses of types A and B, which cause seasonal flu. Additionally, it may exhibit antiviral activity against other respiratory viruses .

Preparation Methods

Synthetic Routes::

    Starting Material: The synthesis begins with a bromination reaction on a substituted indole compound.

    Key Steps:

    Final Product: The resulting compound is 3-Methyloxazinane Arbidol.

Industrial Production:: Arbidol is produced industrially using cost-effective synthetic routes. its clinical impact remains less significant than that of other antiviral drugs like oseltamivir (Tamiflu).

Chemical Reactions Analysis

Arbidol undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Arbidol can undergo nucleophilic substitution reactions.

    Common Reagents: These include bromine, methylating agents, and esterification reagents.

    Major Products: The final product is 3-Methyloxazinane Arbidol itself.

Scientific Research Applications

Arbidol’s applications span multiple fields:

    Antiviral Activity: It inhibits viral entry by preventing the interaction between the influenza virus envelope and host cell membranes.

    Immunomodulation: Arbidol induces interferon production and enhances phagocytosis by macrophages.

    Potential Against SARS-CoV: In vitro studies suggest activity against SARS-CoV.

    Hepatitis C: Arbidol is a candidate drug against hepatitis C (also an RNA virus).

Mechanism of Action

Arbidol’s mechanism involves:

    Blocking Viral Fusion: It prevents viral envelope fusion with host cell membranes.

    Inducing Interferon: Arbidol stimulates interferon production.

    Enhancing Immune Response: It activates humoral responses and macrophage phagocytosis.

Comparison with Similar Compounds

Arbidol shares structural similarities with oseltamivir (Tamiflu), another influenza antiviral. Arbidol’s cost-effectiveness and potential efficacy against avian flu make it an interesting alternative . Other similar compounds include rimantadine and amantadine.

Properties

Molecular Formula

C22H24BrN2O3S+

Molecular Weight

476.4 g/mol

IUPAC Name

ethyl 5-bromo-2,7-dimethyl-8-(phenylsulfanylmethyl)-3,9-dihydro-1H-pyrrolo[3,2-f][1,3]benzoxazin-7-ium-9-carboxylate

InChI

InChI=1S/C22H24BrN2O3S/c1-4-27-22(26)20-18(12-29-14-8-6-5-7-9-14)25(3)17-10-16(23)21-15(19(17)20)11-24(2)13-28-21/h5-10,20H,4,11-13H2,1-3H3/q+1

InChI Key

GWTIGLLUEDOJLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=[N+](C2=CC(=C3C(=C12)CN(CO3)C)Br)C)CSC4=CC=CC=C4

Origin of Product

United States

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